- ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitorsBioorganic & Medicinal Chemistry Letters, 2018, 28(15), 2622-2626,
Cas no 90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone)

90929-73-0 structure
Produktname:2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- 3-bromoacetyl-7-azaindole
- ETHANONE, 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-
- 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ETHAN-1-ONE
- 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone
- 3-bromoacetylindole
- 1H-Pyrrolo[2,3-b]pyridine, ethanone deriv. (ZCI)
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (ACI)
- 2-Bromo-1-[1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one
- 2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
-
- Inchi: 1S/C9H7BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12)
- InChI-Schlüssel: HRNCQDZUEOUQJP-UHFFFAOYSA-N
- Lächelt: O=C(CBr)C1C2C(=NC=CC=2)NC=1
Berechnete Eigenschaften
- Genaue Masse: 134.04800
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 210
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Oberflächenladung: 0
- Tautomerzahl: 7
Experimentelle Eigenschaften
- Dichte: 1.71
- Schmelzpunkt: 280-282 ºC
- PSA: 48.91000
- LogP: 1.26850
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120360-1.0g |
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
90929-73-0 | 95% | 1g |
$589.0 | 2023-06-08 | |
Chemenu | CM149552-1g |
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
90929-73-0 | 95%+ | 1g |
$656 | 2024-07-20 | |
TRC | B800670-100mg |
2-Bromo-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
90929-73-0 | 100mg |
$ 365.00 | 2022-06-06 | ||
Enamine | EN300-120360-100mg |
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
90929-73-0 | 95.0% | 100mg |
$205.0 | 2023-10-03 | |
Enamine | EN300-120360-1000mg |
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
90929-73-0 | 95.0% | 1000mg |
$589.0 | 2023-10-03 | |
1PlusChem | 1P00H2NP-1g |
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |
90929-73-0 | 95% | 1g |
$690.00 | 2025-02-28 | |
1PlusChem | 1P00H2NP-10g |
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |
90929-73-0 | 95% | 10g |
$3192.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074200-1g |
2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one |
90929-73-0 | 98% | 1g |
¥5374.00 | 2024-04-25 | |
Enamine | EN300-120360-10000mg |
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
90929-73-0 | 95.0% | 10000mg |
$2532.0 | 2023-10-03 | |
Aaron | AR00H2W1-2.5g |
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |
90929-73-0 | 95% | 2.5g |
$1612.00 | 2025-01-24 |
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 50 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 10 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitorsChemical Biology & Drug Design, 2021, 98(6), 969-978,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; reflux
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
1.3 Solvents: Water ; cooled
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
1.3 Solvents: Water ; cooled
Referenz
- Synthesis and Antitumor Activity of 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-7-azaindolesChemMedChem, 2011, 6(7), 1300-1309,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; reflux
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
Referenz
- Synthesis and antiproliferative activity of thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, nortopsentin analoguesMarine Drugs, 2015, 13(1), 460-492,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 40 min, reflux
Referenz
- Synthesis and antitumor activity of new thiazole nortopsentin analogsMarine Drugs, 2016, 14(12), 226/1-226/18,
Synthetic Routes 6
Reaktionsbedingungen
Referenz
- Synthesis, antitumor activity and CDK1 inhibition of new thiazole nortopsentin analoguesEuropean Journal of Medicinal Chemistry, 2017, 138, 371-383,
Synthetic Routes 7
Reaktionsbedingungen
Referenz
- Reactivity of 1H-pyrrolo[2,3-b]pyridine. II. Synthesis of 3-(β-haloethyl)-7-azaindoleJournal of Heterocyclic Chemistry, 1984, 21(2), 421-3,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 40 min, reflux
Referenz
- Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental ModelsJournal of Medicinal Chemistry, 2013, 56(17), 7060-7072,
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Raw materials
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Preparation Products
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Verwandte Literatur
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone) Verwandte Produkte
- 864759-63-7((4-Chloro-3,5-difluorophenyl)boronic acid)
- 1881099-40-6(3-amino-N-[(piperidin-2-yl)methyl]propanamide)
- 2228962-29-4(tert-butyl N-{3-2-(aminomethyl)cyclopropyl-4-fluorophenyl}carbamate)
- 2228369-20-6(methyl 5-(2-amino-1-{(tert-butoxy)carbonylamino}ethyl)-2-hydroxybenzoate)
- 1249580-74-2(1-(2-ethylphenyl)-2,2,2-trifluoroethan-1-ol)
- 2172223-56-0(2-5-(trifluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylacetamide)
- 312742-10-2(N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide)
- 307524-60-3(N-(3-Acetylphenyl)adamantane-1-carboxamide)
- 2229530-55-4(5-2-(methoxymethyl)oxan-2-yl-1,2-oxazol-4-amine)
- 84687-43-4(Astragaloside IV)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90929-73-0)2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone

Reinheit:99%
Menge:1g
Preis ($):515.0